molecular formula C11H14N4O B15315406 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline

Cat. No.: B15315406
M. Wt: 218.26 g/mol
InChI Key: PHZZQRDPUFTTOW-UHFFFAOYSA-N
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Description

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure imparts unique properties to the compound, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylic acid with 2-methoxyaniline under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methoxyaniline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

5-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methoxyaniline

InChI

InChI=1S/C11H14N4O/c1-7-13-11(15(2)14-7)8-4-5-10(16-3)9(12)6-8/h4-6H,12H2,1-3H3

InChI Key

PHZZQRDPUFTTOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=CC(=C(C=C2)OC)N)C

Origin of Product

United States

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